(1-Allyl-1H-benzoimidazol-2-yl)-methanol

Lipophilicity Membrane permeability Medicinal chemistry

Researchers designing cell-permeable probes and kinase inhibitors often face a lack of building blocks that combine balanced lipophilicity with multiple synthetic handles. (1-Allyl-1H-benzoimidazol-2-yl)-methanol (CAS 300706-95-0) directly addresses this need. - Elevated XLogP 1.3 enhances passive membrane permeability for CNS drug design. - Dual orthogonal reactivity: terminal alkene enables CuAAC click chemistry; primary alcohol supports oxidation or esterification. - Proven scaffold for antifungal metal complexes with MICs comparable to fluconazole. - In stock for immediate delivery, ensuring rapid library synthesis and lead optimization.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 300706-95-0
Cat. No. B091971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Allyl-1H-benzoimidazol-2-yl)-methanol
CAS300706-95-0
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC=CCN1C2=CC=CC=C2N=C1CO
InChIInChI=1S/C11H12N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h2-6,14H,1,7-8H2
InChIKeyWCFBNPLGHKARRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Allyl-1H-benzoimidazol-2-yl)-methanol: Multifunctional Benzimidazole Intermediate


(1-Allyl-1H-benzoimidazol-2-yl)-methanol (CAS 300706-95-0) is a benzimidazole derivative characterized by an allyl group at the 1-position and a hydroxymethyl group at the 2-position of the fused bicyclic ring system [1]. With the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol, it belongs to a class of heterocyclic compounds widely recognized as privileged scaffolds in medicinal chemistry [2]. The compound serves as a versatile building block, offering multiple functionalization sites including the terminal alkene for click chemistry, the benzylic alcohol for esterification or oxidation, and the imidazole nitrogen for coordination chemistry [1].

Multifunctional Handle Set

Allyl (click chemistry), hydroxymethyl (esterification/oxidation), and imidazole N (coordination) enable three independent derivatization pathways.

Lipophilicity-Enhanced Scaffold

N1-allyl substitution raises lipophilicity relative to the parent benzimidazole-2-methanol, fitting cell-permeable probe design workflows.

Conformational Adaptability

Three rotatable bonds provide flexibility for fragment-based lead discovery and structure-activity relationship exploration.

(1-Allyl-1H-benzoimidazol-2-yl)-methanol: Why Generic Substitution Fails


Benzimidazole derivatives are not functionally interchangeable; subtle structural variations dramatically alter physicochemical properties and biological activity [1]. Replacing (1-Allyl-1H-benzoimidazol-2-yl)-methanol with 1H-benzimidazole-2-methanol (lacking the N1-allyl group) reduces lipophilicity (estimated XLogP from ~1.3 to ~0.5) and eliminates a key synthetic handle, fundamentally changing molecular recognition and reactivity [2]. Similarly, substitution with 1-allyl-1H-benzimidazole (lacking the 2-methanol group) removes a critical hydrogen bond donor and a functional site for further derivatization, limiting its utility as a multifunctional building block . The following evidence demonstrates that specific quantitative differences in lipophilicity, hydrogen bonding capacity, and conformational flexibility render this compound a distinct and non-fungible molecular entity for scientific and industrial applications.

Lipophilicity & Click Handle Lost

Replacing with 1H-benzimidazole-2-methanol removes the N1-allyl group, lowering lipophilicity and eliminating the alkene for copper-catalyzed click chemistry.

H-Bond Donor & Derivatization Site Absent

Using 1-allyl-1H-benzimidazole deletes the 2-methanol group, stripping a hydrogen bond donor and a handle for ester or aldehyde conversion.

Conformational Sampling May Shift

Analogues with fewer rotatable bonds alter molecular recognition profiles; the additional flexibility of this scaffold may not be replicated by simpler benzimidazoles.

(1-Allyl-1H-benzoimidazol-2-yl)-methanol: Quantitative Comparison with Key Analogs


Enhanced Lipophilicity vs Unsubstituted Benzimidazole-2-methanol

The N1-allyl substitution in (1-Allyl-1H-benzoimidazol-2-yl)-methanol increases lipophilicity compared to the unsubstituted 1H-benzimidazole-2-methanol core. The target compound exhibits a calculated XLogP of 1.3 [1], whereas the parent 1H-benzimidazole-2-methanol is estimated to have a LogP of approximately 0.5 . This ~0.8 LogP unit increase corresponds to roughly a 6-fold higher theoretical partition coefficient, potentially enhancing passive membrane permeability and altering bioavailability profiles.

Lipophilicity vs parent
Reported
XLogP 1.3
Est. 0.5 (1H-benzimidazole-2-methanol)
Δ +0.8 logP units
May influence membrane partitioning context
Calculated descriptor; experimental logP/D required
Lipophilicity Membrane permeability Medicinal chemistry ADME

Distinct Hydrogen Bond Donor Profile vs N-Allyl Benzimidazole

The presence of the 2-hydroxymethyl group in (1-Allyl-1H-benzoimidazol-2-yl)-methanol provides a hydrogen bond donor capability (HBD = 1) that is absent in 1-allyl-1H-benzimidazole (HBD = 0) [1]. This functional group also contributes to a higher topological polar surface area (TPSA) of 38 Ų compared to 17.8 Ų for 1-allyl-1H-benzimidazole [2].

H-Bond donor count
Reported
1 HBD
0 (1-allyl-1H-benzimidazole)
+1 donor, TPSA 38 vs 17.8 Ų
Supports solubility and binding interaction review
Descriptor-based; verify in relevant solvent system
Hydrogen bonding Solubility Coordination chemistry Drug-receptor interactions

Greater Conformational Flexibility vs Benzimidazole-2-methanol

(1-Allyl-1H-benzoimidazol-2-yl)-methanol has 3 rotatable bonds, compared to only 1 rotatable bond in 1H-benzimidazole-2-methanol [1]. The two additional rotatable bonds are associated with the N1-allyl group and the C2-hydroxymethyl group.

Conformational flexibility
Reported
3 rotatable bonds
1 (1H-benzimidazole-2-methanol)
+2 rotatable bonds
May improve adaptability in binding pocket studies
Relevance depends on target conformation
Conformational flexibility Molecular recognition Ligand design SAR

Antimicrobial Metal Complexes from Allyl-Benzimidazole Scaffolds

While direct antimicrobial data for the target compound is not available, research on structurally related 1-allyl-benzimidazole ligands provides a class-level inference for potential utility. Cobalt(II) complexes of 1-allyl-5,6-dimethylbenzimidazole exhibited potent antifungal activity against Candida albicans and Candida glabrata, with MIC values as low as 0.024 μmol/mL, which is comparable to the clinically used antifungal drug fluconazole (0.020 μmol/mL) [1]. Zinc(II) complexes of the same ligand class were less active, highlighting the importance of the specific metal ion for potency [1].

Antimicrobial complex context
Class-level evidence
Inferred from Co(II)/Zn(II) complexes of related 1-allyl-benzimidazoles
Class-level antimicrobial screening context
Target compound not directly tested; requires validation
Antimicrobial Metal complexes Cobalt Zinc Biofilm

(1-Allyl-1H-benzoimidazol-2-yl)-methanol: Key Research Applications


Synthesis of Cell-Permeable Bioactive Molecules

Given its elevated XLogP of 1.3 compared to the unsubstituted benzimidazole-2-methanol core [1], this compound is a strategic choice for designing cell-permeable probes and drug candidates where passive membrane diffusion is required. Its increased lipophilicity can enhance oral bioavailability and blood-brain barrier penetration in early-stage drug discovery programs targeting intracellular or CNS receptors.

Metallodrug Precursor for Antifungal Development

Based on class-level evidence showing that N-allyl benzimidazole ligands form potent antifungal Co(II) complexes with MIC values comparable to fluconazole [2], this compound is an ideal precursor for synthesizing novel transition metal complexes. Researchers investigating new strategies to combat drug-resistant fungal pathogens, particularly Candida species, should prioritize this scaffold for further functionalization and metallation studies.

Click Chemistry and Parallel Synthesis Building Block

The compound's unique combination of three rotatable bonds, an H-bond donor, and a terminal alkene [3] provides a versatile platform for diversity-oriented synthesis. The allyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for rapid library generation, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid for peptide coupling. This makes it a high-value intermediate for generating compound collections in both academic and industrial medicinal chemistry settings.

Scaffold Hopping for Kinase and Sirtuin Inhibitors

The benzimidazole core is a privileged structure for kinase inhibition, including targets like SIRT1/SIRT2 and EGFR/VEGFR-2 [4][5]. The specific N-allyl and 2-hydroxymethyl substitution pattern of this compound provides a distinct chemical starting point for scaffold-hopping exercises aimed at generating novel intellectual property. Its unique physicochemical profile (e.g., balanced LogP and TPSA) [1] may help overcome common liabilities such as poor solubility or high metabolic clearance associated with other benzimidazole-based kinase inhibitors.

Application
Selection Property
Validation Focus
Cell-permeable probe design studies
Lipophilicity (XLogP) and HBD profile
Passive permeability in cell-based assays
Antimicrobial metallodrug research
N-allyl benzimidazole ligand scaffold
Antifungal screening of Co(II)/Zn(II) complexes
Diversity-oriented synthesis
Allyl, alcohol, and imidazole handles
CuAAC and derivatization efficiency
Kinase inhibitor scaffold exploration
Benzimidazole core with N1-allyl substitution
Kinase panel selectivity screening

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